Sumatriptan Hydroxy-Oxindole Impurity (Sumatriptan Impurity 1)
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Overview
Description
Preparation Methods
The synthesis of Sumatriptan Hydroxy-Oxindole Impurity involves several steps, including the use of various solvents and reagents. The synthetic route typically includes the reaction of 1-(3-(2-(Dimethylamino)ethyl)-3-hydroxy-2-oxoindolin-5-yl)-N-methylmethane sulfonamide with appropriate reagents under controlled conditions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity levels .
Chemical Reactions Analysis
Sumatriptan Hydroxy-Oxindole Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include dichloromethane, ethyl acetate, and toluene . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the hydroxy and oxindole functional groups .
Scientific Research Applications
Sumatriptan Hydroxy-Oxindole Impurity is primarily used in pharmaceutical research to study the purity and stability of Sumatriptan formulations . It is also used in the development of analytical methods for detecting and quantifying impurities in pharmaceutical products . Additionally, this compound is valuable in the study of serotonin receptors and their role in neurological conditions such as migraines and cluster headaches .
Mechanism of Action
The mechanism of action of Sumatriptan Hydroxy-Oxindole Impurity is closely related to that of Sumatriptan. Sumatriptan is a serotonin receptor agonist that binds to 5-HT1B and 5-HT1D receptors, leading to the constriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release . This action helps alleviate migraine symptoms. The impurity itself may not have significant pharmacological effects but is studied to ensure the safety and efficacy of the main drug .
Comparison with Similar Compounds
Sumatriptan Hydroxy-Oxindole Impurity can be compared with other impurities and related compounds in the Sumatriptan family. Similar compounds include Sumatriptan EP Impurity A, Sumatriptan EP Impurity B, Sumatriptan EP Impurity C, and Sumatriptan EP Impurity D . Each of these impurities has unique structural features and potential impacts on the purity and efficacy of Sumatriptan formulations . Sumatriptan Hydroxy-Oxindole Impurity is unique in its specific hydroxy and oxindole functional groups, which are critical for its identification and analysis .
Properties
Molecular Formula |
C14H21N3O4S |
---|---|
Molecular Weight |
327.40 g/mol |
IUPAC Name |
1-[3-[2-(dimethylamino)ethyl]-3-hydroxy-2-oxo-1H-indol-5-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C14H21N3O4S/c1-15-22(20,21)9-10-4-5-12-11(8-10)14(19,13(18)16-12)6-7-17(2)3/h4-5,8,15,19H,6-7,9H2,1-3H3,(H,16,18) |
InChI Key |
FLAQITBAWQMBLR-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC(=O)C2(CCN(C)C)O |
Origin of Product |
United States |
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